3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine
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Overview
Description
3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine is a heterocyclic compound that features both imidazo and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The imidazo[4,5-b]pyridine scaffold is known for its biological activity, making it a valuable structure in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo further reactions, such as alkylation, to yield the desired compound . The reaction conditions often involve the use of phase transfer catalysis in a solid-liquid system, with reagents like potassium carbonate and t-butylammonium bromide in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted imidazo[4,5-b]pyridine compounds .
Scientific Research Applications
3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Akt pathway, which is crucial in cell proliferation and survival . By binding to the allosteric site of Akt, it prevents the phosphorylation and activation of downstream targets, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 3-(3H-Imidazo[4,5-b]pyridin-2-yl)benzoic acid
- 3-(3H-Imidazo[4,5-b]pyridin-2-yl)phenol
- 3-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline
Uniqueness
3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine is unique due to its dual imidazo and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for drug design, allowing for the development of compounds with specific biological activities .
Biological Activity
3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine is a compound of significant interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H9N5
- Molecular Weight : 213.22 g/mol
- CAS Number : 14369049
The structure of this compound features a pyridine ring fused with an imidazole moiety, which is known to enhance biological activity through diverse mechanisms.
The compound has been studied primarily for its role as an inhibitor of various kinases, including glycogen synthase kinase 3 beta (GSK-3β) and Aurora kinases. The inhibition of these kinases is crucial in the context of cancer and neurodegenerative diseases.
GSK-3β Inhibition
GSK-3β is implicated in numerous cellular processes, including cell cycle regulation and apoptosis. Inhibition of this kinase has been linked to therapeutic effects in Alzheimer's disease by reducing tau phosphorylation and amyloid-beta plaque formation. Research indicates that derivatives based on this scaffold exhibit IC50 values in the low nanomolar range against GSK-3β, demonstrating potent inhibitory activity .
Aurora Kinase Inhibition
Aurora kinases are essential for proper cell division. Compounds similar to this compound have shown promising results in inhibiting Aurora-A and Aurora-B kinases, with reported IC50 values as low as 0.070 μM for Aurora-A . The dual inhibition profile suggests potential applications in treating acute myeloid leukemia (AML) and other malignancies.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Compound | Target | IC50 (μM) | Cell Line | Notes |
---|---|---|---|---|
36 | GSK-3β | 0.070 | HT-22 | Restored cell viability post-treatment |
28c | Aurora-A | 0.070 | HeLa | High selectivity over Aurora-B |
11 | FLT3 | 0.162 | MV4-11 | Significant antiproliferative activity |
Case Studies and Research Findings
- Neurodegeneration Studies : A study evaluated the effects of GSK-3β inhibitors on neurodegeneration models. Compound 36 not only inhibited GSK-3β effectively but also demonstrated anti-inflammatory properties by reducing nitric oxide (NO), IL-6, and TNF-alpha levels in lipopolysaccharide (LPS)-induced models .
- Cancer Research : In vitro studies on human tumor cell lines have shown that imidazo[4,5-b]pyridine derivatives exhibit significant antiproliferative effects. For instance, compound 28c inhibited HCT116 colon carcinoma cells with a GI50 value of 2.30 μM . This highlights the potential of these compounds in cancer therapy.
Properties
IUPAC Name |
3-(1H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-9-7(3-1-5-13-9)10-15-8-4-2-6-14-11(8)16-10/h1-6H,(H2,12,13)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXVWWJDBRREKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C2=NC3=C(N2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.